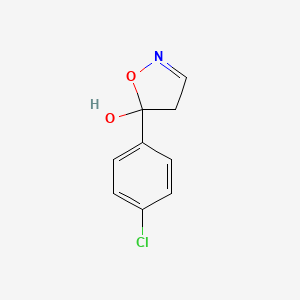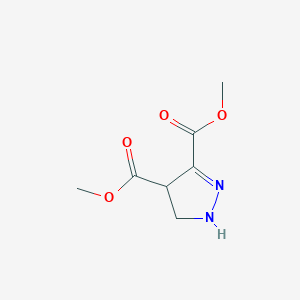
Dimethyl 4,5-dihydro-1h-pyrazole-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science
Méthodes De Préparation
The synthesis of Dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process yields high purity and good yields of the desired product .
Analyse Des Réactions Chimiques
Dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazolidines, while reduction may result in ring cleavage .
Applications De Recherche Scientifique
Dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of various therapeutic agents, including antidepressants, antihypertensive drugs, and anti-arrhythmic medications . In the field of material science, it is utilized as a fluorescent probe for the detection of metal ions such as silver . Additionally, it has applications in the textile industry as a fluorescent whitening agent .
Mécanisme D'action
The mechanism of action of Dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors . For instance, its interaction with certain enzymes can lead to the inhibition of specific biochemical pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate can be compared with other similar compounds such as 4,5-dimethyl-1H-pyrazole and 3,4-dimethylpyrazole . While these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
87387-81-3 |
|---|---|
Formule moléculaire |
C7H10N2O4 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-12-6(10)4-3-8-9-5(4)7(11)13-2/h4,8H,3H2,1-2H3 |
Clé InChI |
HDHXZOHSNQOFNR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CNN=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
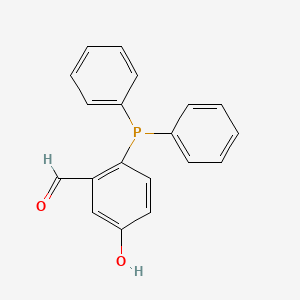
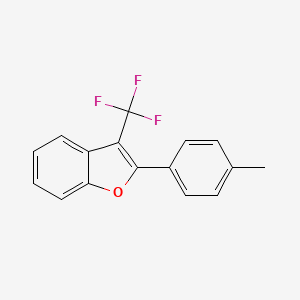
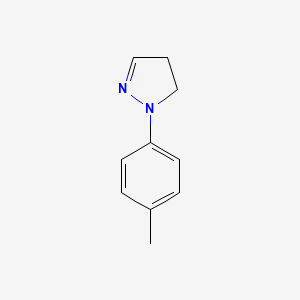
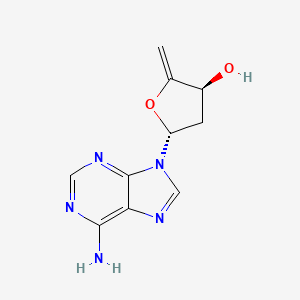
![3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B15211295.png)
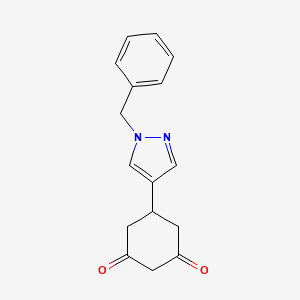
![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)

![1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone](/img/structure/B15211328.png)
